molecular formula C22H18ClFN4O2 B10921236 N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921236
M. Wt: 424.9 g/mol
InChI Key: JOBQUMQMRXXDAK-UHFFFAOYSA-N
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Description

N~4~-(3-Chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolopyridine core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the substituents: The chloro, methoxy, and fluorophenyl groups are introduced through various substitution reactions, often involving halogenation and nucleophilic aromatic substitution.

    Final coupling: The carboxamide group is introduced in the final step, typically through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like amines or alkyl groups.

Scientific Research Applications

N~4~-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways, particularly in signal transduction.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may act as an allosteric modulator of certain receptors, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another pyrazolopyridine derivative with similar structural features.

    (4-methoxyphenyl)(4-nitrophenyl)methanone: A compound with similar aromatic substituents but different core structure.

Uniqueness

N~4~-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents and the pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18ClFN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18ClFN4O2/c1-12-10-17(22(29)26-15-6-9-19(30-3)18(23)11-15)20-13(2)27-28(21(20)25-12)16-7-4-14(24)5-8-16/h4-11H,1-3H3,(H,26,29)

InChI Key

JOBQUMQMRXXDAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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